4-({[(2-chloro-4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid
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Overview
Description
4-({[(2-chloro-4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid, also known as CM-C6H4-S-C6H4-CO-NH-Cl-CH3, is a chemical compound used in scientific research. It is a benzoic acid derivative that has been synthesized for various applications, including as a fluorescent probe for detecting thiols and for studying the structure and function of proteins.
Mechanism of Action
The mechanism of action of 4-({[(2-chloro-4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid involves the reaction of the thiol group with the carbonothioyl group, resulting in a fluorescence emission. The compound is able to detect thiols due to the sensitivity of the fluorescence emission to the thiol group. The compound has also been shown to bind to proteins, and the binding can induce conformational changes in the protein structure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its use as a fluorescent probe and its ability to bind to proteins. The compound has been shown to have minimal toxicity and does not have any significant effects on cellular metabolism or function. However, the compound can interfere with certain assays and may require optimization for specific experimental conditions.
Advantages and Limitations for Lab Experiments
The advantages of using 4-({[(2-chloro-4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid in lab experiments include its sensitivity to thiols, its ability to bind to proteins, and its minimal toxicity. However, the compound may interfere with certain assays and may require optimization for specific experimental conditions. Additionally, the compound may not be suitable for all applications and may require further validation for specific research questions.
Future Directions
For 4-({[(2-chloro-4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid include the development of new applications for the compound, including the study of protein-protein interactions and the detection of reactive oxygen species. Additionally, the compound may be modified to improve its sensitivity and selectivity for specific targets. Further research is needed to fully understand the mechanisms of action and potential applications of this compound in scientific research.
Synthesis Methods
The synthesis of 4-({[(2-chloro-4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid involves the reaction of 4-aminobenzoic acid with thionyl chloride, followed by reaction with 2-chloro-4-methylbenzoyl chloride. The resulting product is then reacted with thiourea to form the final compound. The synthesis method has been optimized for high yield and purity, and the compound can be obtained through various purification techniques.
Scientific Research Applications
4-({[(2-chloro-4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid has been used in scientific research for various applications. One of the primary uses is as a fluorescent probe for detecting thiols. The compound has a unique fluorescence emission that is sensitive to the presence of thiols, making it useful for detecting thiols in biological samples. Additionally, the compound has been used for studying the structure and function of proteins, including the binding of ligands to proteins and the conformational changes that occur during protein folding.
properties
IUPAC Name |
4-[(2-chloro-4-methylbenzoyl)carbamothioylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S/c1-9-2-7-12(13(17)8-9)14(20)19-16(23)18-11-5-3-10(4-6-11)15(21)22/h2-8H,1H3,(H,21,22)(H2,18,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWBJOQYBDPHSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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